molecular formula C21H22N6O3 B2405167 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034613-80-2

3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2405167
CAS No.: 2034613-80-2
M. Wt: 406.446
InChI Key: AOVTUDINNJHVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core linked to a pyrrolopyrimidine moiety via a propyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Properties

IUPAC Name

3-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c28-19(5-6-26-14-23-17-4-2-1-3-16(17)20(26)29)27-12-15-11-22-21(24-18(15)13-27)25-7-9-30-10-8-25/h1-4,11,14H,5-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVTUDINNJHVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholino group. The quinazolinone moiety is then synthesized separately and linked to the pyrrolopyrimidine core through a propyl chain. Key reagents often include potassium t-butoxide and boiling t-butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with altered functional groups, while substitution reactions could introduce new side chains or functional groups.

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown promising anticancer properties. For instance, quinazolinone derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
    • The compound may interact with key cellular pathways involved in cancer progression, potentially serving as a lead compound for the development of new anticancer agents.
  • Antimicrobial Properties :
    • The structural characteristics of this compound suggest it could exhibit antimicrobial activity. Research into related quinazolinone compounds has indicated effectiveness against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
    • Future studies could explore the compound's efficacy against a broader spectrum of pathogens.
  • Kinase Inhibition :
    • The dual-targeting capabilities suggested by its structure may allow it to act as a kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell growth and metabolism, making them important targets in cancer therapy.
    • Investigation into its kinase inhibition potential could reveal valuable insights into its mechanism of action.

Synthesis and Characterization

The synthesis of 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions that allow for the construction of its complex structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the identity and purity of the synthesized compound.

Case Studies

  • Antioxidant Evaluation :
    • A study involving related quinazolinone derivatives assessed their antioxidant properties using various assays. Such evaluations help establish the efficacy and safety profiles necessary for therapeutic applications .
  • In Silico Docking Studies :
    • Computational methods have been used to predict the binding affinity of this compound to specific biological targets. These studies can guide experimental validation and optimization of the compound for enhanced activity .

Mechanism of Action

The mechanism of action of 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates necessary for cell proliferation .

Biological Activity

The compound 3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a unique structure within the realm of heterocyclic compounds, particularly due to its complex pyrrolo-pyrimidine and quinazolinone frameworks. These structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound can be broken down into key structural components:

  • Pyrrolo[3,4-d]pyrimidine core : Known for its biological activity.
  • Morpholino group : Enhances solubility and bioavailability.
  • Quinazolinone moiety : Associated with diverse pharmacological activities.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer properties : Many pyrrolo-pyrimidines and quinazolinones have shown efficacy against various cancer cell lines.
  • Antimicrobial effects : Some derivatives possess significant antibacterial and antifungal activities.
  • Kinase inhibition : Certain compounds in this class are known to inhibit kinase activity, which is crucial in cancer progression.

Anticancer Activity

A study focusing on quinazolinone derivatives found that compounds similar to the target compound significantly inhibited the growth of cancer cell lines such as A549 (lung cancer), DU-145 (prostate cancer), and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.5 to 1.5 µM . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest.

Antimicrobial Activity

Research has shown that derivatives of pyrrolo-pyrimidines exhibit moderate to good antibacterial activity. For instance, compounds tested against Gram-positive and Gram-negative bacteria demonstrated varying degrees of effectiveness, indicating potential for development as antimicrobial agents .

Kinase Inhibition

The ability of similar compounds to inhibit fibroblast growth factor receptors (FGFRs) has been highlighted in recent literature, suggesting that the target compound may also possess this capability. This inhibition is crucial for regulating cellular proliferation and survival pathways implicated in cancer .

Case Studies

  • Study on Quinazolinone Derivatives :
    • Objective : Evaluate anticancer properties.
    • Methodology : Compounds were synthesized and tested against multiple cancer cell lines.
    • Results : Significant inhibition was observed, with some compounds achieving IC50 values below 1 µM, indicating high potency.
  • Antimicrobial Screening :
    • Objective : Assess antibacterial properties.
    • Methodology : Disc diffusion method was employed against various bacterial strains.
    • Results : Certain derivatives exhibited zones of inhibition comparable to standard antibiotics.

Data Tables

Compound NameStructure FeaturesBiological Activity
QuinazolinonesBenzene fused with quinazolineAnticancer, antimicrobial
PyrrolopyrimidinesPyrrole fused with pyrimidineKinase inhibition
Morpholino derivativesEnhanced solubility and bioavailabilityPotential drug candidates

Q & A

Basic Question: What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[3,4-d]pyrimidine core. Key steps include:

  • Coupling reactions : Morpholine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig amination.
  • Cyclization : Use of refluxing conditions with solvents like methanol or DMF, as described for analogous pyrrolopyrimidine derivatives .
  • Characterization : Intermediates are validated via melting point analysis, IR (to confirm carbonyl groups), and NMR (¹H/¹³C for regiochemical confirmation). For example, ¹H-NMR can resolve morpholine proton signals at δ 3.5–3.7 ppm, while quinazolinone protons appear as distinct singlets .

Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂N₆O₃ requires exact mass 394.1754) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolo-pyrimidine and quinazolinone regions .
  • X-ray crystallography : Optional but definitive for confirming stereochemistry, as demonstrated for related crystalline pyrrolotriazine derivatives .

Advanced Question: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand screening to reduce byproducts .
  • Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify robust conditions .

Advanced Question: How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Isotopic labeling : Use deuterated analogs to confirm assignments of exchangeable protons (e.g., NH groups).
  • Computational NMR prediction : Tools like DFT (B3LYP/6-311+G(d,p)) model chemical shifts for comparison .
  • Alternative synthesis routes : Prepare derivatives with modified substituents to isolate spectral contributions .

Advanced Question: What experimental frameworks are recommended to assess the compound’s biological activity?

Methodological Answer:

  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or mTOR targets) with IC₅₀ determination via fluorescence polarization .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the morpholine or quinazolinone moieties .
  • Theoretical alignment : Map results to existing kinase inhibitor databases (e.g., ChEMBL) to identify mechanistic hypotheses .

Advanced Question: How can structural modifications enhance solubility or metabolic stability?

Methodological Answer:

  • Bioisosteric replacement : Substitute the morpholine group with piperazine or thiomorpholine to alter logP .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyloxypropyl) at the quinazolinone carbonyl .
  • In silico ADME modeling : Predict pharmacokinetic parameters using tools like SwissADME before synthesis .

Advanced Question: How to integrate multiple analytical methods for purity assessment?

Methodological Answer:

  • HPLC-MS coupling : Detect low-abundance impurities (e.g., de-morpholinylated byproducts) .
  • Thermogravimetric Analysis (TGA) : Confirm solvent-free crystalline forms, critical for reproducibility .
  • Elemental analysis : Cross-validate with HRMS to ensure stoichiometric consistency .

Advanced Question: What methodologies predict the compound’s environmental fate in ecological studies?

Methodological Answer:

  • QSAR models : Estimate biodegradability and bioaccumulation using EPI Suite .
  • Microcosm experiments : Simulate soil/water systems to track degradation products via LC-MS/MS .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess LC₅₀ values .

Advanced Question: How to resolve enantiomer-specific synthesis challenges?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak columns to separate diastereomers during purification .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps .
  • Circular Dichroism (CD) : Confirm enantiomeric excess in final products .

Advanced Question: How to validate computational docking predictions with experimental data?

Methodological Answer:

  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., kinases) to compare binding poses with docking results .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, k𝒹) to corroborate computational affinity scores .
  • Mutagenesis studies : Test binding to engineered kinase mutants (e.g., T790M EGFR) to validate predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.